
6-chloro-3-methyl-5-phenyl-1H-pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-3-methyl-5-phenyl-1H-pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds that play a crucial role in various biological processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-3-methyl-5-phenyl-1H-pyrimidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1-phenyl-1H-pyrimidine-2,4-dione with phosphorus oxychloride (POCl3) at elevated temperatures . The reaction is carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.
Análisis De Reacciones Químicas
Types of Reactions: 6-chloro-3-methyl-5-phenyl-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce hydroxylated compounds.
Aplicaciones Científicas De Investigación
6-chloro-3-methyl-5-phenyl-1H-pyrimidine-2,4-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Research: It is used in the study of enzyme inhibition and protein interactions, providing insights into cellular processes and disease mechanisms.
Pharmaceutical Research: The compound serves as a lead molecule for the development of new drugs targeting various diseases, including cancer and neurodegenerative disorders.
Industrial Applications:
Mecanismo De Acción
The mechanism of action of 6-chloro-3-methyl-5-phenyl-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. For example, it can inhibit the activity of poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair . By inhibiting PARP-1, the compound can induce DNA damage in cancer cells, leading to cell death. Additionally, the compound may interact with other proteins and enzymes, modulating various cellular pathways and processes.
Comparación Con Compuestos Similares
- 6-chloro-3-phenyl-1H-pyrimidine-2,4-dione
- 3-methyl-5-phenyl-1H-pyrimidine-2,4-dione
- 6-chloro-3-methyl-1H-pyrimidine-2,4-dione
Comparison: Compared to similar compounds, 6-chloro-3-methyl-5-phenyl-1H-pyrimidine-2,4-dione exhibits unique properties due to the presence of both chlorine and methyl groups. These substituents can influence the compound’s reactivity, stability, and biological activity. For instance, the chlorine atom can participate in substitution reactions, while the methyl group can affect the compound’s lipophilicity and interaction with biological targets .
Propiedades
Fórmula molecular |
C11H9ClN2O2 |
|---|---|
Peso molecular |
236.65 g/mol |
Nombre IUPAC |
6-chloro-3-methyl-5-phenyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H9ClN2O2/c1-14-10(15)8(9(12)13-11(14)16)7-5-3-2-4-6-7/h2-6H,1H3,(H,13,16) |
Clave InChI |
MSTJMEPTLLNRBQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C(=C(NC1=O)Cl)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


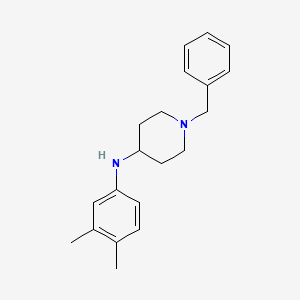

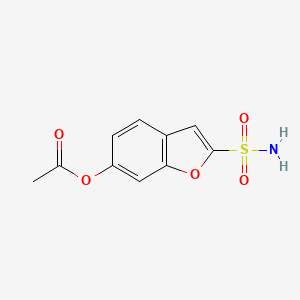

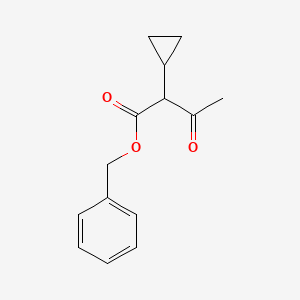
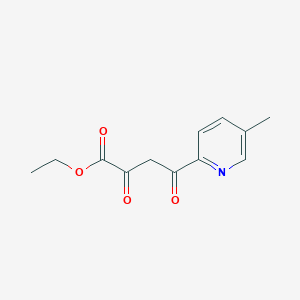

![[3-[(3,5-Difluorophenyl)methoxy]-6-methylpyridin-2-yl]methanol](/img/structure/B13878695.png)
![[5-(3-Bromo-phenyl)-pyridazin-3-yl]-methyl-amine](/img/structure/B13878702.png)
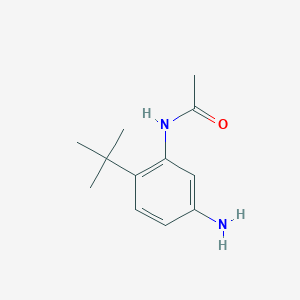
![7-Bromo-2-[(4-hydroxypiperidin-1-yl)methyl]-5-methylthieno[3,2-c]pyridin-4-one](/img/structure/B13878710.png)
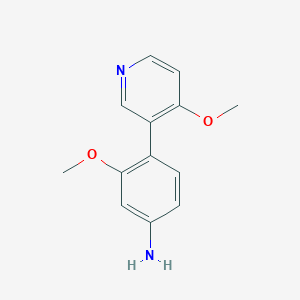
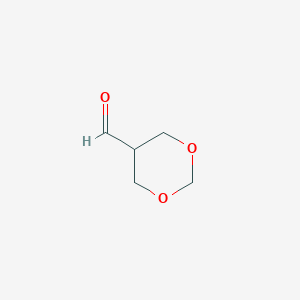
![Methyl 2-[4-(2-methoxyethylsulfanyl)phenyl]acetate](/img/structure/B13878725.png)
